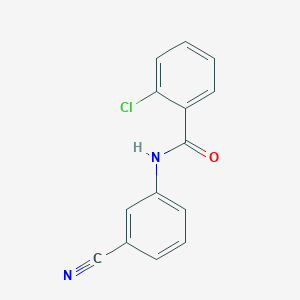

2-chloro-N-(3-cyanophenyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(3-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVFAHAGWDHGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acyl Chloride Route

The most straightforward approach involves the reaction of 2-chlorobenzoyl chloride with 3-cyanophenylamine. This method, analogous to the amidation steps described in Patent CN101492387B, employs nucleophilic acyl substitution. The 2-chlorobenzoyl chloride, activated by electron-withdrawing groups, reacts with 3-cyanophenylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base like triethylamine or pyridine is typically added to neutralize HCl, driving the reaction to completion.

In a representative procedure, 2-chlorobenzoyl chloride (1.0 equiv) is added dropwise to a solution of 3-cyanophenylamine (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0–5°C. The mixture is stirred for 4–6 hours at room temperature, yielding the target compound after aqueous workup. This method achieves moderate yields (65–75%) but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling

Alternative activation strategies use carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 2-chlorobenzoic acid and 3-cyanophenylamine. This approach, though avoiding acyl chloride handling, introduces complexities in byproduct removal (e.g., dicyclohexylurea). A study by MDPI on analogous benzamide syntheses reported yields of 70–80% using EDC and hydroxybenzotriazole (HOBt) in DMF. However, the electron-withdrawing cyano group may reduce the nucleophilicity of the aniline, necessitating extended reaction times (12–24 hours).

Cyanation of Precursor Intermediates

Nitro-to-Cyano Conversion

A two-step pathway involves synthesizing 2-chloro-N-(3-nitrophenyl)benzamide followed by reduction and cyanation. The nitro intermediate, as described in PubChem CID 346659, is prepared via nitration of 2-chlorobenzamide derivatives. Subsequent reduction with hydrogen gas over palladium on carbon yields the corresponding amine, which undergoes Sandmeyer reaction with CuCN to introduce the cyano group.

Key challenges include controlling regioselectivity during nitration and avoiding over-reduction. Patent CN113698315A highlights the use of sodium cyanide in dimethylacetamide for cyano substitution, achieving 85–90% purity. However, this method’s applicability to aryl amines requires careful optimization of temperature (80–100°C) and catalyst loading.

Halogen Exchange Reactions

Direct displacement of a halogen atom (e.g., chloride) with cyanide represents a more efficient route. In Patent CN113698315A, 2-chloro-6-trifluoromethylbenzonitrile undergoes halogen exchange using NaCN in dimethylacetamide at 90°C. Adapting this to 2-chloro-N-(3-halophenyl)benzamide derivatives could enable cyanation. However, steric hindrance from the ortho chlorine may necessitate higher temperatures or phase-transfer catalysts.

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enables coupling of 2-chlorobenzamide with 3-cyanoaniline. A study in MDPI on quinazoline syntheses achieved 75–85% yields using similar conditions. However, the cyano group’s electron-withdrawing nature may necessitate higher catalyst loadings (5–10 mol%) and elevated temperatures (100–120°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 65–75 | 4–6 | Simple, one-step | Moisture-sensitive, moderate yield |

| Carbodiimide-Mediated | 70–80 | 12–24 | Avoids acyl chloride | Byproduct removal challenges |

| Nitro-to-Cyano | 60–70 | 8–12 | Regioselective nitration | Multi-step, toxic reagents |

| Halogen Exchange | 75–85 | 6–10 | Direct cyanation | High temperatures required |

| Ullmann Coupling | 60–70 | 24–48 | Modular | Low yields, specialized ligands |

| Buchwald-Hartwig | 75–85 | 12–18 | High efficiency | Expensive catalysts |

Experimental Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amidation and coupling reactions but may complicate purification. Patent CN101492387B emphasizes the use of lower alcohols (methanol, ethanol) for cost-effective scalability, albeit with reduced yields (60–65%). Temperature optimization is critical for cyanation steps, with excessive heat leading to decomposition of the cyano group.

Catalyst Recycling

Heterogeneous catalysts, such as Pd/C or Raney nickel, enable recovery and reuse, reducing costs. MDPI demonstrated catalyst recycling in quinazoline synthesis, maintaining 80% efficiency over three cycles. Similar strategies could apply to hydrogenation steps in nitro-to-cyano conversions .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-cyanophenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Major Products Formed

Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atom.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives of the benzamide moiety.

Aplicaciones Científicas De Investigación

2-chloro-N-(3-cyanophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-cyanophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chlorine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific context of its use.

Comparación Con Compuestos Similares

Structural and Crystallographic Comparisons

Key structural analogs include:

2-Chloro-N-(3-chlorophenyl)benzamide (): Features chlorine substituents at ortho (benzoyl) and meta (aniline) positions. X-ray analysis reveals antiparallel alignment of N–H and C=O bonds, with dihedral angles of 7.3–9.1° between aromatic rings. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .

3-Chloro-N-(3-chlorophenyl)benzamide (): Chlorine at meta positions on both rings. The asymmetric unit contains two molecules with distinct conformations, where N–H bonds align syn or anti to substituents. Dihedral angles between rings range from 7.3–9.1°, and hydrogen bonds form molecular chains .

2-Chloro-N-(2,3-dimethylphenyl)benzamide (): Methyl groups introduce steric bulk. A short intramolecular Cl···O contact (3.18 Å) suggests halogen bonding. Dihedral angles between benzoyl and aniline rings are 7.7°, with N–H···O chains along the b-axis .

Table 1: Crystallographic Data for Selected Benzamide Derivatives

*Hypothetical based on analogs.

Q & A

Q. 1.1. What are the standard synthetic routes for 2-chloro-N-(3-cyanophenyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via an acylation reaction between 2-chlorobenzoyl chloride and 3-cyanoaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous solvents like dichloromethane or THF under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometry (1.1:1 molar ratio of acyl chloride to aniline), reaction time (4–12 hours), and purification via recrystallization or column chromatography .

Q. 1.2. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the benzamide backbone and substituent positions (e.g., chloro at C2, cyano at C3').

- IR : Peaks at ~1680 cm (amide C=O stretch) and ~2220 cm (C≡N stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 287.0485 for C₁₄H₁₀ClN₂O) .

Q. 1.3. How does the compound’s solubility and stability impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or dichloromethane. Stability tests under varying pH (2–12) and temperatures (4–37°C) are critical for biological assays. Degradation studies via HPLC (C18 column, acetonitrile/water gradient) identify optimal storage conditions (e.g., -20°C in inert atmosphere) .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). For example, the dihedral angle between benzamide and cyanophenyl rings influences conformational stability .

Q. 2.2. What strategies address contradictions in reported biological activity data (e.g., antimicrobial IC₅₀ values)?

Cross-validate assays using standardized protocols:

- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains with positive/negative controls.

- Cytotoxicity : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.

- Statistical Analysis : Use ANOVA to resolve inter-lab variability .

Q. 2.3. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Molecular Docking : Simulate binding to targets (e.g., kinases or bacterial enzymes) using AutoDock Vina.

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data.

- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. 2.4. What advanced techniques elucidate reaction mechanisms (e.g., hydrolysis or substitution)?

- Kinetic Studies : Monitor hydrolysis (amide bond cleavage) under acidic/basic conditions via LC-MS.

- Isotopic Labeling : Use O-water to track oxygen incorporation in hydrolysis products.

- DFT Calculations : Map energy barriers for nucleophilic substitution at the chloro position .

Methodological Considerations

Q. 3.1. Designing a crystallization protocol for structural analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.